[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Description
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester (CAS: 1289387-36-5) is a synthetic organic compound with the molecular formula C₁₆H₂₄N₄O₄ and a molecular weight of 336.39 g/mol . Structurally, it consists of a cyclohexyl ring substituted with a tert-butyl carbamate group and a 3-nitro-pyridin-2-ylamino moiety. The compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics or kinase inhibitors due to its ability to modulate steric and electronic environments .
Properties
IUPAC Name |
tert-butyl N-[2-[(3-nitropyridin-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-12-8-5-4-7-11(12)18-14-13(20(22)23)9-6-10-17-14/h6,9-12H,4-5,7-8H2,1-3H3,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYXXWSRRLWHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126993 | |
| Record name | Carbamic acid, N-[2-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-36-5 | |
| Record name | Carbamic acid, N-[2-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(3-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester, a derivative of pyridine and carbamic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H24N4O4
- Molecular Weight : 336.39 g/mol
This compound features a cyclohexyl group linked to a nitropyridine moiety through an amino group, which is characteristic of compounds with significant biological activity.
Research indicates that compounds containing nitro groups, such as this one, often exhibit a range of biological activities due to their ability to interact with various biological targets. The following mechanisms have been identified:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound acts as a potent inhibitor of CDK4 and CDK6, enzymes crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for cancer therapy .
- Induction of Apoptosis : Studies have shown that the compound can stimulate apoptotic pathways in cancer cells. This includes the activation of caspase-3 and cleavage of poly ADP-ribose polymerase (PARP), which are key events in the apoptotic process .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various studies:
- Cell Lines Tested : The compound exhibits significant antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), with IC50 values below 10 µM .
- Selectivity : It shows low cytotoxicity towards normal cells (IC50 > 100 µM), indicating a favorable therapeutic index .
Other Biological Activities
In addition to its antitumor effects, this compound may possess other pharmacological activities:
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to [2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells. Studies suggest that this compound may be effective against various cell proliferative disorders, including different types of cancers .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In preclinical models, it has shown promise in reducing inflammation markers, which could be beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Neuroprotective Effects
Emerging studies suggest that derivatives of this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve the modulation of neuroinflammatory pathways and protection against oxidative stress .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of CDK4/6 in vitro, leading to apoptosis in cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in animal models, indicating potential for treating inflammatory diseases. |
| Study C | Neuroprotection | Reported protective effects against neuronal cell death induced by oxidative stress in cultured neurons. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
The compound is part of a broader class of cyclohexyl-carbamic acid tert-butyl esters with heterocyclic substitutions. Key structural analogues include:
Substituent-Driven Functional Differences
- Electron-Withdrawing Groups : The 3-nitro group in the target compound increases electrophilicity compared to the 6-chloro substituent in the pyrimidine analogue. This may enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
- Heterocycle Impact : Pyridine (in the target compound) vs. pyrimidine (CAS 1289386-75-9) alters hydrogen-bonding capacity. Pyrimidine’s dual nitrogen atoms could improve binding to enzymes like kinases or proteases .
Stereochemical Considerations
The trans configuration of the target compound (evident in its IUPAC name) distinguishes it from hypothetical cis isomers. This stereochemistry likely optimizes spatial alignment for interactions with biological targets or synthetic precursors, a feature shared with trans-cyclohexyl carbamates in peptide mimetics .
Q & A
Q. What experimental designs are suitable for studying the compound’s degradation products in environmental matrices?
- Methodological Answer :
- Embedded Mixed-Methods Design : Combine quantitative LC-MS/MS analysis of degradation products with qualitative interviews to contextualize environmental exposure pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
